molecular formula C20H15N3O2S B2807291 4-Methoxy-N-(3-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)benzamide CAS No. 863589-18-8

4-Methoxy-N-(3-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)benzamide

Cat. No.: B2807291
CAS No.: 863589-18-8
M. Wt: 361.42
InChI Key: LJNNBKVCMGKZHP-UHFFFAOYSA-N
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Description

The compound 4-Methoxy-N-(3-{[1,3]thiazolo[5,4-b]pyridin-2-YL}phenyl)benzamide (CAS: 863589-44-0) is a thiazolo[5,4-b]pyridine derivative with a benzamide substituent. Its molecular formula is C₂₁H₁₇N₃O₃S, and it has a molecular weight of 391.443 g/mol . The structure features a methoxy group at the para position of the benzamide ring and a thiazolo[5,4-b]pyridine scaffold linked to the phenyl group.

Properties

IUPAC Name

4-methoxy-N-[3-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15N3O2S/c1-25-16-9-7-13(8-10-16)18(24)22-15-5-2-4-14(12-15)19-23-17-6-3-11-21-20(17)26-19/h2-12H,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJNNBKVCMGKZHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C3=NC4=C(S3)N=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-N-(3-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)benzamide typically involves multiple steps starting from commercially available substances. One common synthetic route involves the preparation of the thiazolo[5,4-b]pyridine core, followed by its functionalization to introduce the phenyl and benzamide groups. The reaction conditions often include the use of solvents like dichloromethane (DCM) and methanol (MeOH), and catalysts such as triethylamine .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to improve yield and purity, and employing industrial-scale reactors and purification systems.

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-N-(3-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)benzamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like sodium borohydride (NaBH4), and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional hydroxyl groups, while reduction could result in a more saturated compound.

Scientific Research Applications

4-Methoxy-N-(3-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Methoxy-N-(3-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)benzamide involves its interaction with molecular targets such as enzymes. For instance, it has been shown to inhibit PI3K by binding to its active site, thereby preventing the enzyme from catalyzing its substrate . This inhibition can disrupt various cellular pathways, leading to potential therapeutic effects.

Comparison with Similar Compounds

Key Compounds and Substituent Effects

Compound Name Substituents Key Structural Features Biological Activity Reference
Target Compound 4-Methoxy benzamide, thiazolo[5,4-b]pyridine Methoxy at benzamide para position Sirtuin modulation
PC190723 3-[(6-Chlorothiazolo[5,4-b]pyridin-2-yl)methoxy]-2,6-difluorobenzamide Chloro, difluoro, methoxy Anti-MRSA (FtsZ inhibition)
Compound 6h 3-(Trifluoromethyl)phenyl on thiazolo[5,4-b]pyridine Trifluoromethyl group c-KIT inhibition (IC₅₀ = 9.87 µM)
E153-0401 3-Methoxy-N-(2-methylphenyl)benzamide Methyl and methoxy groups Screening compound (undisclosed target)
N-(3-Thiazolo[5,4-b]pyridin-2-ylphenyl)-1-naphthamide Naphthamide instead of benzamide Bulkier aromatic system High-throughput screening hit

Substituent Insights :

  • Methoxy Position : The target compound’s para-methoxy group on benzamide contrasts with E153-0401 ’s meta-methoxy group. Positional isomerism significantly impacts target selectivity .
  • Trifluoromethyl vs. Methoxy : Compound 6h’s 3-trifluoromethylphenyl group enhances c-KIT binding via hydrophobic interactions, while methoxy groups (as in the target) may favor polar interactions .
  • Amide Linkage : Replacing benzamide with naphthamide () or urea () reduces activity, highlighting the importance of the benzamide scaffold .

Enzymatic Inhibition Profiles

Selected c-KIT Inhibitors (Thiazolo[5,4-b]pyridine Derivatives)

Compound R1 Group Enzymatic IC₅₀ (c-KIT) Notes
6h 3-(Trifluoromethyl)phenyl 9.87 µM Optimal hydrophobic fit
6i 3-(Trifluoromethyl)phenyl + methylene spacer >50 µM Reduced activity due to spacer
6j Urea linkage instead of amide Inactive Loss of hydrogen-bonding capacity
Target Compound 4-Methoxybenzamide Not reported Likely divergent target (sirtuin)

Key Findings :

  • The trifluoromethyl group in 6h maximizes c-KIT inhibition, while modifications like spacers (6i) or urea linkages (6j) abolish activity .
  • The target compound’s methoxybenzamide moiety suggests a different target profile (e.g., sirtuins) compared to c-KIT inhibitors .

Scaffold Versatility :

  • The thiazolo[5,4-b]pyridine core is adaptable to multiple therapeutic areas, depending on substituents. For example:
    • Anti-infective : PC190723’s chloro and difluoro groups enhance bacterial target binding .
    • Oncology : Compound 6h’s trifluoromethyl group optimizes kinase inhibition .
    • Metabolic Disorders : The target compound’s methoxybenzamide likely engages sirtuin allosteric sites .

Biological Activity

4-Methoxy-N-(3-{[1,3]thiazolo[5,4-b]pyridin-2-YL}phenyl)benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a thiazolo-pyridine moiety combined with a methoxy group and a benzamide structure, which may confer unique biological properties. This article aims to summarize the current understanding of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C19H15N3O3SC_{19}H_{15}N_{3}O_{3}S, with a molecular weight of approximately 397.5 g/mol. The compound's structure includes:

  • Thiazole and Pyridine Rings : Known for diverse biological activities.
  • Methoxy Group : Enhances lipophilicity and may influence receptor interactions.
  • Benzamide Structure : Often associated with various pharmacological activities.

Synthesis Methods

The synthesis of this compound typically involves multiple steps:

  • Formation of Thiazolo-Pyridine Moiety : Cyclization of appropriate precursors under controlled conditions.
  • Introduction of Methoxy Group : Achieved through electrophilic aromatic substitution.
  • Benzamide Formation : Final reaction with benzoyl chloride or similar reagents to complete the structure.

Optimization of these synthetic routes is crucial for achieving high yields and purity levels suitable for biological testing.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives containing thiazole-pyridine structures have shown cytotoxic effects against various cancer cell lines:

  • MCF-7 (Estrogen-dependent) : Exhibited IC50 values indicating moderate cytotoxicity.
  • MDA-MB-231 (Non-estrogen-dependent) : Similar trends were observed, suggesting that structural modifications can enhance efficacy against different cancer types.

Table 1 summarizes the cytotoxic effects observed in related studies:

Compound NameCell LineIC50 (µM)Reference
Compound AMCF-76.6
Compound BMDA-MB-23140.30
4-Methoxy-N-(3-{...})MCF-7TBDCurrent Study

The biological mechanisms underlying the activity of this compound are thought to involve:

  • Inhibition of Enzymes : Compounds with similar structures have been shown to inhibit key enzymes involved in cancer cell proliferation.
  • Induction of Apoptosis : Flow cytometry analyses have demonstrated increased apoptosis in treated cells, indicating a potential pathway for anticancer activity.

Case Studies

Several case studies have investigated the biological activity of related compounds:

  • Thiadiazole Derivatives : A study demonstrated that certain thiadiazole derivatives with methoxy substitutions showed enhanced anticancer activity compared to their analogs without methoxy groups. This suggests that similar modifications in the target compound may yield beneficial effects .
  • In Silico Studies : Computational modeling has provided insights into the binding affinities of thiazole-pyridine derivatives to various biological targets, supporting experimental findings regarding their anticancer properties .

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